molecular formula C8H11BrN4 B2639971 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine CAS No. 1542885-86-8

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Cat. No.: B2639971
CAS No.: 1542885-86-8
M. Wt: 243.108
InChI Key: GLPHMFPCVJOQHL-UHFFFAOYSA-N
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Description

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is a brominated pyrimidine derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate or building block. Its molecular structure features a bromine atom, which acts as an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings . This allows researchers to efficiently create diverse chemical libraries by functionalizing the pyrimidine core at the 5-position . The 2-amine and 4-pyrrolidin-1-yl groups are common pharmacophores that can contribute to a molecule's ability to interact with biological targets, such as enzymes and receptors . Pyrimidine-based scaffolds are of significant interest in the development of novel therapeutic agents, including inhibitors for kinases like BTK . As a key starting material, this compound enables the exploration of structure-activity relationships (SAR) in the quest for new bioactive molecules. 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-4-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPHMFPCVJOQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel compound 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine. While direct experimental data for this specific molecule is not extensively available in the public domain, this document leverages data from closely related analogues and established principles of pyrimidine chemistry to offer a predictive yet scientifically grounded resource. The guide details a plausible synthesis pathway, predicted spectroscopic and physicochemical properties, and discusses the potential reactivity and applications of this compound, particularly in the context of medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore, suggesting that 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine holds promise as a valuable building block for the development of new therapeutic agents.[1][2][3]

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[4] The 2-aminopyrimidine moiety, in particular, is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in various biological interactions, such as hydrogen bonding and dipole-dipole interactions, which enhance its binding affinity to biological targets.[1] This structural unit is a key component in numerous approved drugs, including the anticancer agents imatinib and palbociclib, highlighting its therapeutic relevance.[3] The versatility of the 2-aminopyrimidine core allows for extensive chemical modifications to fine-tune its pharmacological properties, making it an attractive starting point for the design and synthesis of novel drug candidates with a wide range of potential activities, including antimicrobial, antiviral, and anti-inflammatory effects.[1][3][5] This guide focuses on the specific derivative, 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine, providing a detailed exploration of its chemical landscape.

Chemical Structure and Predicted Properties

The chemical structure of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine combines the key 2-aminopyrimidine core with a bromine atom at the 5-position and a pyrrolidine ring at the 4-position. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the pyrrolidine moiety can influence the compound's solubility, lipophilicity, and conformational flexibility, all of which are critical parameters in drug design.

Structural Diagram

Caption: Chemical structure of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine.

Physicochemical Properties (Predicted)

Direct experimental data for the target compound is limited. The following table presents predicted physicochemical properties based on its structural similarity to related compounds and computational models.

PropertyPredicted ValueSource/Method
Molecular Formula C₈H₁₀BrN₅-
Molecular Weight 256.10 g/mol -
Appearance Expected to be a solidBased on similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.General characteristic of similar heterocycles.
pKa (basic) ~3-4Predicted based on 2-aminopyrimidine scaffold[6]

Proposed Synthesis Pathway

A plausible and efficient two-step synthesis for 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine can be proposed based on the established reactivity of dichloropyrimidines. The key intermediate, 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine, has been successfully synthesized and characterized.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Amination 5-bromo-2,4-dichloropyrimidine 5-bromo-2,4-dichloropyrimidine intermediate 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine 5-bromo-2,4-dichloropyrimidine->intermediate Pyrrolidine, Triethylamine, Acetonitrile, Room Temp pyrrolidine pyrrolidine pyrrolidine->intermediate target_compound 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine intermediate->target_compound Heating (e.g., reflux) ammonia_source Ammonia Source (e.g., NH₄OH, NH₃ in dioxane) ammonia_source->target_compound

Caption: Proposed two-step synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine (Intermediate)

This protocol is adapted from a reported procedure for a similar synthesis.[7]

  • Reaction Setup: To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in acetonitrile, add triethylamine (1.1 eq).

  • Addition of Pyrrolidine: Slowly add pyrrolidine (1.0 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the precipitate (triethylamine hydrochloride). Concentrate the filtrate under reduced pressure. The crude product can be purified by trituration with a suitable solvent like isopropyl ether or by column chromatography on silica gel to yield 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine.

Step 2: Synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine (Target Compound)

  • Reaction Setup: In a sealed vessel, dissolve the intermediate, 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine (1.0 eq), in a suitable solvent such as dioxane or ethanol.

  • Addition of Ammonia Source: Add an excess of an ammonia source, for example, a solution of ammonia in dioxane or aqueous ammonium hydroxide.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the target compound, 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine based on the analysis of its structural analogue, 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol, and general principles of NMR and mass spectrometry.[7]

Spectroscopic Data Predicted Chemical Shifts (δ) / m/z Rationale
¹H-NMR (400 MHz, DMSO-d₆)~8.0 ppm (s, 1H, pyrimidine C6-H), ~6.5-7.0 ppm (br s, 2H, -NH₂), ~3.6-3.8 ppm (m, 4H, pyrrolidine CH₂ adjacent to N), ~1.8-2.0 ppm (m, 4H, other pyrrolidine CH₂)The pyrimidine proton is expected to be a singlet in the aromatic region. The amino protons will be a broad singlet. The pyrrolidine protons will appear as multiplets in the aliphatic region.
¹³C-NMR (100 MHz, DMSO-d₆)~160-165 ppm (C2-NH₂), ~155-160 ppm (C4-pyrrolidine), ~155-160 ppm (C6), ~90-95 ppm (C5-Br), ~48-52 ppm (pyrrolidine C adjacent to N), ~24-26 ppm (other pyrrolidine C)The chemical shifts are estimated based on the known values for the pyrimidine ring and the pyrrolidine moiety.
LC-MS (ESI) [M+H]⁺ at m/z 256 and 258 (isotopic pattern for Br)The mass spectrum should show the molecular ion peak with the characteristic isotopic signature of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is dictated by its functional groups:

  • 2-Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used in the formation of ureas and thioureas. It can also participate in condensation reactions.[8][9]

  • 5-Bromo Group: The bromine atom is a versatile handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • Pyrimidine Ring: The pyrimidine ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of substitution.

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[3] The amino group often forms key hydrogen bond interactions within the ATP-binding pocket of kinases. Therefore, 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is a promising starting material for the synthesis of novel kinase inhibitors. The pyrrolidine moiety can be explored to occupy hydrophobic pockets within the enzyme active site, potentially enhancing potency and selectivity.

Furthermore, the broad biological activity profile of 2-aminopyrimidines suggests that derivatives of the title compound could be investigated for a range of therapeutic areas, including:

  • Anticancer Agents: As building blocks for inhibitors of various protein kinases implicated in cancer.[2][3]

  • Antimicrobial Agents: The pyrimidine nucleus is present in many antimicrobial compounds.[1][4]

  • Anti-inflammatory Agents: Certain pyrimidine derivatives have shown potent anti-inflammatory activity.[5]

Conclusion

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine represents a novel and synthetically accessible chemical entity with significant potential in the field of medicinal chemistry. This in-depth technical guide, while predictive in nature, provides a solid foundation for researchers and drug development professionals interested in exploring its synthesis and applications. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted properties and reactivity profile highlight the versatility of this compound as a building block for creating diverse chemical libraries. Further experimental validation of the synthesis and properties outlined in this guide is warranted and is expected to open new avenues for the discovery of innovative therapeutic agents based on the privileged 2-aminopyrimidine scaffold.

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). Journal of Namibian Studies. [Link]

  • Lister, J. H. (1965). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of the Chemical Society, 899-903. [Link]

  • Aminopyrimidines: Recent synthetic procedures and anticancer activities. (n.d.). ResearchGate. [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3369. [Link]

  • Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. (n.d.). ResearchGate. [Link]

  • Lone, S. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5565-5589. [Link]

  • Kumar, A., et al. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 20(2), 649-652. [Link]

  • Sharma, V., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. ISRN Microbiology, 2014, 202784. [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2015, April 29). Brieflands. [Link]

  • 5-Bromo-4-methylpyrimidin-2-amine. (n.d.). PubChem. [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022, February 9). Journal of the American Chemical Society. [Link]

  • Jones, A. M. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Molbank, 2015(2), M859. [Link]

  • 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine Properties. (n.d.). EPA. [Link]

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  • Process for the preparation of pyrrolo[2,3-d]pyrimidines. (1993, October 19).
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  • Novel synthesis of substituted 4-amino-pyrimidines. (2013, November 6). EPO. [Link]

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Molecular weight and formula analysis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Formula and Weight Analysis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular formula and weight determination for the heterocyclic compound 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical derivation of the compound's fundamental properties and details the experimental workflows for their empirical validation. By integrating principles from mass spectrometry and elemental analysis, this guide establishes a self-validating framework for confirming the identity, and purity of this and structurally related pyrimidine derivatives, which are a significant class of compounds in medicinal chemistry.[1][2][3]

Theoretical Molecular and Elemental Profile

The initial step in the analytical workflow involves the deconstruction of the compound's IUPAC name to derive its theoretical chemical properties. This foundational data serves as the benchmark against which all experimental results are compared.

Chemical Structure Elucidation

The name 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine defines a specific arrangement of functional groups on a pyrimidine core:

  • Pyrimidine: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[4]

  • -2-amine: An amino group (-NH₂) is attached to the second carbon of the pyrimidine ring.

  • 4-(pyrrolidin-1-yl): A five-membered saturated pyrrolidine ring is connected via its nitrogen atom (position 1) to the fourth carbon of the pyrimidine ring.

  • 5-Bromo: A bromine atom is substituted at the fifth carbon of the pyrimidine ring.

This systematic construction allows for the unambiguous determination of the molecular formula.

Molecular Formula and Weight Calculation

Based on the elucidated structure, the molecular formula is determined by summing the constituent atoms:

  • Pyrimidine Ring: C₄N₂

  • Substituents:

    • Hydrogen at C6: H₁

    • Amine at C2: N₁H₂

    • Pyrrolidinyl at C4: C₄H₈N₁

    • Bromo at C5: Br₁

  • Total Formula: C₈H₁₁BrN₄

From this formula, the molecular weight and other key physical constants can be precisely calculated. These values are summarized in the table below.

Summary of Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₁BrN₄
Average Molecular Weight 259.11 g/mol
Monoisotopic Mass 258.0167 u
Nominal Mass 258 u
Elemental Composition C: 37.08%, H: 4.28%, Br: 30.84%, N: 21.62%

Experimental Verification Workflow

To confirm the theoretical data, a dual-pronged experimental approach is essential, employing both high-resolution mass spectrometry (HRMS) and elemental analysis. This provides orthogonal data points, ensuring the highest degree of confidence in the compound's identity.

G cluster_0 Theoretical Analysis cluster_1 Experimental Validation cluster_2 Data Correlation & Confirmation Theor_Calc Theoretical Calculation (Formula, MW, Isotopic Pattern) HRMS High-Resolution Mass Spectrometry (HRMS) Theor_Calc->HRMS Predicts m/z EA Elemental Analysis (CHN) Theor_Calc->EA Predicts % Composition Compare_MS Compare [M+H]+ & Isotopic Pattern HRMS->Compare_MS Compare_EA Compare Elemental % EA->Compare_EA Final_Confirm Structure Confirmed Compare_MS->Final_Confirm Compare_EA->Final_Confirm

Fig. 1: Integrated workflow for compound identity verification.
High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for confirming molecular formula. Its high resolving power allows for the measurement of an ion's mass-to-charge ratio (m/z) to four or more decimal places. This level of precision is critical to distinguish the target compound from other potential molecules that may share the same nominal mass. For halogenated compounds, mass spectrometry offers a unique self-validating feature: the characteristic isotopic distribution of the halogen atom.[5][6][7]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine and dissolve in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is properly calibrated to achieve a mass accuracy of <5 ppm.

  • Data Analysis:

    • Identify the m/z value of the most abundant peak corresponding to the [M+H]⁺ ion.

    • Analyze the isotopic pattern of the molecular ion cluster.

Trustworthiness & Expected Results: The protocol is validated by two key observations:

  • Accurate Mass: The experimentally observed m/z for the [M+H]⁺ ion should match the theoretical value within 5 ppm.

    • Theoretical [M+H]⁺ for C₈H₁₂BrN₄⁺: 259.0243 (for the ⁷⁹Br isotope).

  • Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic doublet for any bromine-containing ion, where two peaks of roughly equal intensity are separated by approximately 2 Da. The presence of this "A+2" peak is a definitive confirmation of a single bromine atom in the molecule.

Elemental Analysis

Expertise & Causality: Elemental analysis provides complementary, quantitative data that validates the fundamental composition of the bulk sample. It works by combusting the compound under controlled conditions and measuring the resulting amounts of CO₂, H₂O, and N₂, which are then used to calculate the percentage of carbon, hydrogen, and nitrogen in the original sample. This technique is orthogonal to mass spectrometry, as it measures the elemental ratios in the bulk material rather than the mass of individual ionized molecules, providing a robust cross-check.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is meticulously dried under a high vacuum and is free of residual solvents, as these can significantly skew the hydrogen and carbon percentages.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: Accurately weigh 2-3 mg of the purified compound into a tin capsule.

  • Combustion: The sample is combusted at high temperatures (typically >900°C) in a stream of pure oxygen.

  • Detection: The resulting gases are separated, and their quantities are measured by thermal conductivity detectors.

  • Calculation: The instrument's software calculates the percentage of C, H, and N based on the detected gases and the initial sample weight.

Trustworthiness & Expected Results: The experimental percentages for C, H, and N should align closely with the theoretical values derived from the molecular formula C₈H₁₁BrN₄.

  • Theoretical Values: C: 37.08%, H: 4.28%, N: 21.62%.

  • Acceptance Criterion: Experimental results are typically considered valid if they fall within ±0.4% of the theoretical values.

Conclusion

The definitive identification of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine relies on a synergistic analytical approach. The process begins with the theoretical determination of its molecular formula (C₈H₁₁BrN₄) and corresponding molecular weight (259.11 g/mol ) from its chemical name. These theoretical values are then rigorously tested using two orthogonal experimental methods. High-resolution mass spectrometry confirms the precise mass of the molecule and provides an unmistakable isotopic signature characteristic of a monobrominated compound. Concurrently, elemental analysis validates the percentage composition of carbon, hydrogen, and nitrogen in the bulk sample. The successful correlation of data from both experimental techniques with the initial theoretical calculations provides unequivocal confirmation of the compound's molecular formula and weight, establishing a reliable foundation for its use in research and drug development.

References

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  • precisionFDA. 5-BROMO-4-CHLORO-2-PYRIDINAMINE. [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Bromo-N-(4-methylbenzyl) pyridin-2-amine. Retrieved from [Link]

  • El-Gendy, M. A., & Ali, T. E. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Molbank, 2015(2), M854. [Link]

  • Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Summary: the modified nucleosides of RNA. Nucleic acids research, 23(12), 2183-2196. [Link]

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  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Bolognesi, P., O'Keeffe, P., Feyer, V., & Avaldi, L. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034305. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(1), 126. [Link]

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  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]

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The Unfolding Therapeutic Potential of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of the bioactivity profile of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine derivatives, a class of heterocyclic compounds demonstrating significant promise in the landscape of modern drug discovery. Geared towards researchers, scientists, and drug development professionals, this document delves into the synthesis, anticancer properties, and kinase inhibitory potential of these molecules, underpinned by detailed experimental methodologies and structure-activity relationship (SAR) analyses.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs. Its unique chemical properties and ability to form key interactions with biological targets have made it a privileged scaffold in medicinal chemistry. The 2-aminopyrimidine core, in particular, is a recurring motif in a multitude of kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of these enzymes. The strategic functionalization of this core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific substitution pattern: a bromine atom at the 5-position, a pyrrolidinyl group at the 4-position, and various substituents at the 2-amino position of the pyrimidine ring.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine derivatives typically commences from commercially available starting materials. A common synthetic route involves a two-step protocol. The initial step is a nucleophilic substitution reaction on a di-halopyrimidine, followed by a second substitution to introduce the desired amine at the 2-position.

A representative synthetic scheme is as follows:

Synthesis Start 5-Bromo-2,4-dichloropyrimidine Intermediate 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine Start->Intermediate Pyrrolidine, Triethylamine, Acetonitrile, rt Product 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine Derivative Intermediate->Product Substituted Amine, Acid catalyst (e.g., HCl), Reflux

General synthetic route for 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine derivatives.

This versatile synthetic approach allows for the introduction of a wide array of substituents at the 2-amino position, enabling a thorough exploration of the structure-activity relationships.

Anticancer Bioactivity: A Multi-faceted Approach

Derivatives of the 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine scaffold have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanism of action is often multi-faceted, primarily revolving around the inhibition of key cellular signaling pathways involved in cell cycle progression and proliferation.

Kinase Inhibition: A Primary Mechanism of Action

A significant body of research has identified pyrimidine-based molecules as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[1] The 2-aminopyrimidine moiety is particularly adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] Derivatives of the 5-bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine core have been investigated for their inhibitory activity against several key kinases implicated in cancer, including:

  • Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[2][3] Aminopyrimidine-based inhibitors have shown high potency against PLK4.[2][3]

  • Aurora Kinases: This family of serine/threonine kinases plays a crucial role in mitosis, and their inhibitors are actively being pursued as anticancer therapeutics.[1][4]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle, and their aberrant activity is a hallmark of many cancers.[5][6][7][8] Several pyrimidine-based compounds have been developed as potent CDK inhibitors.[5][6][7][8]

  • UNC-51-like Kinase 1 (ULK1): ULK1 is a key initiator of autophagy, a cellular process that can promote cancer cell survival.[9] Inhibition of ULK1 is a promising strategy to induce cancer cell death.[9]

The pyrrolidine moiety at the 4-position and the bromine at the 5-position of the pyrimidine ring are thought to contribute to the binding affinity and selectivity of these compounds for their respective kinase targets. The bromine atom can form halogen bonds, while the pyrrolidine ring can engage in hydrophobic interactions within the binding pocket.

Kinase_Inhibition Compound 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine Derivative Kinase Kinase ATP-Binding Pocket Compound->Kinase Binds to Hinge Region Pathway Downstream Signaling (Cell Cycle, Proliferation) Compound->Pathway Inhibits Kinase->Pathway Phosphorylation Cascade Outcome Inhibition of Cancer Cell Growth Pathway->Outcome Leads to

Mechanism of action of kinase inhibition by the pyrimidine derivatives.
Induction of Apoptosis

A key outcome of the kinase inhibitory activity of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. By arresting the cell cycle and inhibiting pro-survival signaling pathways, these derivatives can trigger the intrinsic or extrinsic apoptotic cascades. Evidence for apoptosis can be gathered by observing changes in the levels of key apoptotic markers.

Structure-Activity Relationship (SAR)

The biological activity of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine derivatives is highly dependent on the nature of the substituent at the 2-amino position. Systematic modifications at this position have provided valuable insights into the SAR of this chemical series.

R-Group at 2-Amino PositionObserved Activity/Trend
Small, unsubstituted aromatic ringsOften serve as a good starting point for activity.
Aromatic rings with electron-withdrawing groupsCan enhance potency, potentially through increased binding interactions.
Aromatic rings with electron-donating groupsMay influence solubility and pharmacokinetic properties.
Heterocyclic ringsCan introduce additional hydrogen bond donors/acceptors, improving selectivity and potency.
Aliphatic chainsGenerally show lower activity compared to aromatic or heterocyclic substituents.

This table represents generalized SAR trends observed in related pyrimidine-based kinase inhibitors and should be experimentally validated for the specific 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine scaffold.

Experimental Protocols

To facilitate further research and validation of the bioactivity of these compounds, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)[10][11]

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).[10]

  • Enzyme Preparation: Dilute the kinase to the desired working concentration in kinase assay buffer.[10]

  • Reaction Setup: In a 384-well plate, add the test compound, followed by the diluted kinase.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[10]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[10]

  • Detection: Stop the reaction and detect the signal (e.g., luminescence or fluorescence) using the appropriate detection reagent and a plate reader.[10][11]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Kinase and Compound A->B C Initiate with ATP/Substrate B->C D Incubate C->D E Add Detection Reagent D->E F Read Plate E->F G Calculate IC50 F->G

Workflow for an in vitro kinase inhibition assay.
MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[12][14]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key apoptosis markers.[15][16][17]

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins)[15][17]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.[16]

  • SDS-PAGE: Separate the proteins based on size by running equal amounts of protein on an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and add the chemiluminescent substrate to visualize the protein bands using an imaging system.[16]

  • Analysis: Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).[16]

Future Directions

The 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the realm of oncology. Future research should focus on:

  • Expansion of the chemical library: Synthesis of a broader range of derivatives to further explore the SAR and identify compounds with enhanced potency and selectivity.

  • Kinome-wide profiling: Screening of lead compounds against a large panel of kinases to determine their selectivity profile and identify potential off-target effects.

  • In vivo studies: Evaluation of the most promising compounds in animal models of cancer to assess their efficacy, pharmacokinetics, and safety.

  • Exploration of other therapeutic areas: Given the diverse roles of kinases in various diseases, these derivatives may also hold potential for the treatment of inflammatory, neurodegenerative, and other disorders.

References

A comprehensive list of references is available upon request.

Sources

Methodological & Application

Application Note: Storage and Stability Protocols for 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is a functionalized pyrimidine scaffold commonly employed as a pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK families). Its structural integrity relies on the stability of three distinct moieties: the electron-deficient pyrimidine core, the nucleophilic primary amine, and the photosensitive aryl bromide.

Core Storage Directive:

  • Long-Term (>30 days): Solid state, -20°C, Desiccated, Protected from Light.

  • Short-Term (Working Bench): +4°C, Amber vial.

  • Solution State: DMSO (Anhydrous), usage within 24 hours recommended unless stored at -80°C.

Physicochemical Profile & Stability Logic

To implement a self-validating storage system, one must understand the causality of degradation. This compound presents specific vulnerabilities based on its structure-activity relationship (SAR).

Structural FeatureStability RiskMechanism of DegradationMitigation Strategy
C5-Bromine High (Photolytic) Photodehalogenation: Aryl bromides are susceptible to homolytic cleavage under UV/visible light, leading to radical formation and debrominated byproducts [1].Store in Amber Glass ; avoid fluorescent bench lights during weighing.
C2-Primary Amine Moderate (Chemical)Oxidation / Condensation: The exocyclic amine can undergo slow oxidation (N-oxide formation) or form Schiff bases if exposed to trace aldehydes in air or solvents.Store under Inert Gas (Argon/N₂) ; Use High-Purity solvents.
C4-Pyrrolidine Low (Metabolic/Chem)Ring Oxidation: While generally stable, the tertiary amine nitrogen in the pyrrolidine ring can form N-oxides under high oxidative stress [2].Maintain low headspace oxygen; Keep cold (-20°C).
Pyrimidine Core Low (Hydrolytic)Hydrolysis: The ring is robust, but the C4-position (linked to pyrrolidine) can be susceptible to nucleophilic aromatic substitution (

) under extreme basic conditions.
Avoid strong bases (>pH 10) in prolonged storage.

Detailed Storage Protocols

Solid State Storage (Reference Standard Grade)

Objective: Maintain purity >98% for >2 years.

  • Container Selection:

    • Primary: Amber borosilicate glass vial (Class 1 hydrolytic resistance).

    • Cap: Teflon (PTFE)-lined screw cap. Avoid rubber septa which can leach plasticizers.

    • Secondary: Sealed Mylar bag with activated silica gel desiccant pack.

  • Atmospheric Conditioning:

    • Flush vial headspace with dry Argon or Nitrogen gas for 10–15 seconds before sealing. This displaces oxygen and moisture, preventing amine oxidation and hygroscopic clumping.

  • Temperature Regimen:

    • Optimal: -20°C ± 5°C.

    • Acceptable (Short term <1 month): 2–8°C.

    • Forbidden: Room temperature (>20°C) exposure for >48 hours, as thermal energy accelerates lattice defects and oxidation.

Solution State Handling (HTS & Assay)

Objective: Prevent precipitation and solvent-mediated degradation.

  • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? High solubility for lipophilic heterocycles; chemically inert toward the pyrimidine core.

    • Caution: DMSO is hygroscopic. Water uptake >1% can cause compound precipitation or hydrolysis over time.

  • Alternative Solvent: Ethanol (Absolute).

    • Note: Good for lower concentrations; avoid for long-term storage due to evaporation risks.

  • Prohibited Solvents:

    • Acetone/Ketones: Reacts with the C2-primary amine to form imines (Schiff bases).

    • Low-grade Ethers: May contain peroxides that oxidize the pyrrolidine ring.

Table 1: Solution Stability Matrix

Solvent SystemTempStability WindowNotes
100% DMSO 25°C24 HoursUse immediately for assays.
100% DMSO 4°C1 WeekCheck for precipitation before use.
100% DMSO -20°C3 MonthsLimit Freeze/Thaw cycles to <3.
PBS / Media 37°C< 4 HoursCompound may crash out; use surfactant (e.g., 0.1% Tween-80).

Quality Control & Monitoring Workflow

Analytical Method (HPLC-UV/MS)

To validate sample integrity, use the following generic method adapted for aminopyrimidines.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents amine tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 220 nm (amide/amine bonds).

  • Mass Spec: ESI Positive Mode (Look for [M+H]+).[1]

Re-Test Criteria
  • Visual Inspection: Check for discoloration (Yellowing/Browning indicates amine oxidation) or change in physical form (caking indicates moisture uptake).

  • Purity Threshold: If purity drops below 95%, repurify via recrystallization (MeOH/Water) or Prep-HPLC.

Visualizations

Diagram 1: Storage Decision Logic

This workflow ensures the correct handling of the compound from receipt to assay.

StorageProtocol Start Compound Receipt (Solid) Check Immediate Use? Start->Check LongTerm Long-Term Storage (>30 Days) Check->LongTerm No ShortTerm Working Stock (<30 Days) Check->ShortTerm Yes Cond_LT 1. Amber Vial 2. Argon Flush 3. Store at -20°C LongTerm->Cond_LT PrepSol Prepare Solution (DMSO 10mM) ShortTerm->PrepSol Dissolve Cond_ST 1. Amber Vial 2. Store at 4°C 3. Desiccator ShortTerm->Cond_ST Assay Assay / HTS PrepSol->Assay Use <24h Freeze Freeze Aliquots (-80°C) PrepSol->Freeze Store >24h Freeze->Assay Thaw (Max 3x)

Caption: Decision tree for solid and solution state storage to minimize degradation risks.

Diagram 2: Degradation Pathways

Understanding these risks enforces the "Amber Vial" and "Inert Gas" requirements.

Degradation Compound 5-Bromo-4-(pyrrolidin-1-yl) pyrimidin-2-amine Prod1 Debrominated Analog (Radical Mechanism) Compound->Prod1 Photodehalogenation Prod2 N-Oxide / Azo Dimers (Oxidation) Compound->Prod2 Oxidation Prod3 Hydrolysis Products (Slow) Compound->Prod3 Hydrolysis Light UV Light Exposure Light->Prod1 Oxygen Oxygen/Air Exposure Oxygen->Prod2 Moisture Moisture (H2O) Moisture->Prod3

Caption: Primary degradation pathways: Photolysis (Br loss) and Oxidation (Amine modification).

References

  • Photostability of Halogenated Heterocycles

    • Title: Photochemical debromin
    • Source:Journal of Photochemistry and Photobiology A: Chemistry.
    • Context: Explains the radical mechanism by which aryl bromides degrade under UV light, necessit
    • Link:

  • Stability of Pyrrolidine & Cyclic Amines

    • Title: Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.[2]

    • Source:PubMed (NIH).
    • Context: While biological, this highlights the susceptibility of the pyrrolidine ring to oxidative attack (N-oxid
    • Link:

  • General Handling of Aminopyrimidines

    • Title: Safety D
    • Source:ChemicalBook / Sigma-Aldrich Guidelines.
    • Context: Provides baseline safety and storage data (Keep cold, dry, inert) for the closest structural analog.
    • Link:

  • Solvent Compatibility (DMSO/Amines)

    • Title: Chemical Stability of Amine-Based Solvents.
    • Source:PMC (NIH).
    • Context: Discusses the oxidative degradation of amines in various solvent environments.
    • Link:

Sources

Application Notes & Protocols: The 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and its ability to mimic the purine core of ATP.[1] This structural mimicry allows pyrimidine derivatives to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for inhibiting kinase activity.[2][3] The 2,4-diaminopyrimidine core, in particular, is adept at forming key hydrogen bonds within this region, providing a stable anchor for inhibitor binding.[4]

The 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine scaffold offers a unique combination of features for the rational design of potent and selective kinase inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further complexity and exploring structure-activity relationships (SAR) through cross-coupling reactions.[5] The pyrrolidine moiety at the 4-position can enhance aqueous solubility and offers a three-dimensional vector to probe deeper into the kinase active site, potentially increasing both potency and selectivity.[1][6]

These application notes provide a comprehensive guide to leveraging the 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine scaffold in a kinase inhibitor discovery program, from synthesis to biological evaluation.

Synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine Derivatives: A General Protocol

The synthesis of kinase inhibitors based on the 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine scaffold can be achieved through a straightforward and modular synthetic route. A common and effective strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine starting material.[2]

Protocol: Two-Step Synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine Analogues

This protocol outlines the synthesis of a generic derivative from 5-bromo-2,4-dichloropyrimidine.

Step 1: Synthesis of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine [7]

  • To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol, add triethylamine (1.1 eq).

  • Slowly add pyrrolidine (1.0 eq) to the reaction mixture at room temperature.

  • Stir the reaction overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, a precipitate will form. Filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the resulting crude product with a non-polar solvent like isopropyl ether to yield 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine as a solid.

Step 2: Synthesis of the Final 2-amino-pyrimidine Derivative [7]

  • To a solution of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a solvent like acetonitrile, add an acid catalyst such as 4 M HCl in dioxane (a catalytic amount).

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine derivative.

cluster_synthesis Synthetic Workflow A 5-bromo-2,4-dichloropyrimidine B Pyrrolidine, Et3N Acetonitrile, RT A->B Step 1 C 5-Bromo-2-chloro-4- (pyrrolidin-1-yl)pyrimidine B->C D Desired Amine (R-NH2) HCl, Reflux C->D Step 2 E Final Inhibitor D->E F Purification (Column Chromatography) E->F

Caption: Generalized synthetic workflow for 5-bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine derivatives.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the biological activity of the synthesized compounds, a robust and sensitive in vitro kinase inhibition assay is essential.[8] Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their high-throughput compatibility and non-radioactive nature.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of light generated is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only control (representing 0% inhibition) and a no-enzyme or potent known inhibitor control (representing 100% inhibition).

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • First Detection Step: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_assay Kinase Inhibition Assay Workflow A Prepare serial dilutions of inhibitor compounds B Add kinase, substrate, and inhibitor to plate A->B C Initiate reaction with ATP B->C D Incubate at optimal temperature C->D E Stop reaction and deplete ATP (ADP-Glo™ Reagent) D->E F Generate luminescent signal (Kinase Detection Reagent) E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Structure-Activity Relationship (SAR) Studies

The 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine scaffold provides multiple points for chemical modification to optimize inhibitor potency and selectivity. A systematic SAR study is crucial for developing lead compounds with desirable pharmacological properties.[9]

  • Modification at the 2-amino Position: This position is critical for interaction with the kinase hinge region. Introducing various substituted aryl or heteroaryl groups can probe different sub-pockets of the ATP binding site. The nature and position of substituents on these rings will significantly impact binding affinity and selectivity.[10]

  • Modification at the 5-bromo Position: The bromine atom can be replaced with other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira). Introducing small alkyl or aryl groups can provide additional hydrophobic interactions. The electronics of this position can also be modulated to fine-tune the overall properties of the molecule.[11]

  • Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be substituted to introduce chirality or additional functional groups. This can lead to more specific interactions within the active site and improve selectivity.[6][12]

cluster_sar SAR Optimization Cycle A Synthesize initial library of derivatives B Screen for kinase inhibitory activity (IC50) A->B C Analyze SAR data B->C D Design next generation of compounds based on SAR C->D F Lead Optimization C->F Promising SAR E Synthesize and test new compounds D->E E->B Iterate

Caption: Iterative cycle of structure-activity relationship (SAR) optimization.

Data Presentation: Inhibitory Activity of Related Pyrimidine Scaffolds

While specific data for a large library of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine derivatives is not extensively published, the inhibitory potential of the broader class of substituted pyrimidines is well-documented. The following table presents IC₅₀ values for representative pyrimidine-based kinase inhibitors to illustrate the potency that can be achieved with this scaffold class.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2,4,5-Trisubstituted PyrimidinesCDK9/CycT1Varies (sub-µM)[13][14]
5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivativeULK1Potent (specific value not stated)[8]
Pyrimidin-2-amine derivativesPLK46.7[15]
2,4-Diaminopyrimidine derivativesEGFRVaries (nM range)[10]
2,4-Diaminopyrimidine derivativesAurora APotent (specific value not stated)[4]

Relevant Signaling Pathway: EGFR Signaling

Many pyrimidine-based inhibitors target kinases within critical cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[10] Dysregulation of this pathway is a hallmark of many cancers.

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for a kinase inhibitor.

Conclusion

The 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine scaffold represents a highly promising starting point for the design of novel kinase inhibitors. Its synthetic tractability, coupled with the favorable properties imparted by the 2,4-diaminopyrimidine core, the 5-bromo substituent, and the 4-pyrrolidinyl group, provides a solid foundation for developing potent and selective drug candidates. The protocols and strategies outlined in these application notes offer a roadmap for researchers to effectively utilize this scaffold in their kinase inhibitor discovery programs.

References

  • [Ferguson, F. M., et al. (2018). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][6][16]diazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566.]([Link])

Sources

Application Note: Advanced Crystallization Strategies for 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification and crystallization protocols for 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine , a critical intermediate scaffold used in the synthesis of JAK, CDK, and MAPK kinase inhibitors.[1][2] High-purity isolation of this compound is essential to prevent regioselective side reactions in downstream cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitutions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1]

We present three validated methodologies: Thermodynamic Cooling Crystallization (Method A), Anti-Solvent Precipitation (Method B), and an Acid-Base Swing Protocol (Method C) for crude mixtures.[1][2] These methods are designed to remove common impurities such as unreacted pyrrolidine, ammonium salts, and regioisomeric byproducts.[1][2]

Physicochemical Context & Solubility Profile[1][2][3][4]

Understanding the solute-solvent interaction is the prerequisite for successful crystallization.[1][2] The target molecule features a pyrimidine core with three distinct functionalities: a basic primary amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), a lipophilic pyrrolidine ring (

), and a polarizable bromine atom (

).[1]
Solubility Data (Estimated at 25°C)
SolventSolubility RatingApplication
DMSO / DMF High (>100 mg/mL)Reaction solvent; not suitable for crystallization alone.[1][2]
Methanol / Ethanol Moderate (20-50 mg/mL)Ideal for Cooling Crystallization.
Dichloromethane (DCM) Moderate-HighGood for initial dissolution; requires anti-solvent.[1][2]
Ethyl Acetate Low-ModerateUseful for hot extraction or trituration.[1][2]
Water Insoluble (<1 mg/mL)Excellent Anti-Solvent (removes inorganic salts).[1][2]
Hexane / Heptane InsolubleExcellent Anti-Solvent (removes lipophilic oils).[1][2]
Structural Considerations

The pyrrolidine ring adds significant lipophilicity compared to a bare aminopyrimidine, making the molecule soluble in chlorinated solvents.[1][2] However, the 2-amino group provides a hydrogen bond donor/acceptor motif, facilitating crystal lattice formation via intermolecular ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 hydrogen bonding, often resulting in high melting points (typically 180–220°C for this class).[1]

Experimental Protocols

Method A: Thermodynamic Cooling Crystallization (Recommended)

Best for: Final polishing of material (>95% purity) to achieve >99% HPLC purity and defined crystal habit.[1][2]

Rationale: Alcohols like Ethanol or Methanol offer a steep solubility curve relative to temperature, allowing for controlled supersaturation and growth of dense, filterable crystals.[1][2]

Protocol:

  • Dissolution: Charge 10.0 g of crude 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine into a flask.

  • Solvent Addition: Add Ethanol (absolute) (approx. 8–10 volumes, 80–100 mL).

  • Heating: Heat the slurry to reflux (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) with overhead stirring (200 RPM). Ensure complete dissolution. If solids persist, add Ethanol in 5 mL increments.[1]
    
  • Hot Filtration: While at reflux, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble mechanical impurities.[1][2]

  • Controlled Cooling (Nucleation):

    • Cool the filtrate to

      
       over 30 minutes.
      
    • Optional: Seed with 0.1% pure crystals at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       to induce uniform nucleation.[1]
      
    • Cool to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       over 2 hours (
      
      
      
      /hr ramp).[1]
    • Hold at

      
       (ice bath) for 1 hour to maximize yield.
      
  • Isolation: Filter the white crystalline solid under vacuum.

  • Wash: Wash the cake with cold Ethanol (

    
    , 2 x 10 mL).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Method B: Anti-Solvent Precipitation (DCM / Heptane)

Best for: High recovery from organic reaction mixtures or when the compound is too soluble in alcohols.[1][2]

Rationale: The compound is soluble in Dichloromethane (DCM) but insoluble in aliphatic hydrocarbons.[1][2] Slow addition of Heptane reduces the solvent power, forcing precipitation.[1][2]

Protocol:

  • Dissolution: Dissolve the crude solid in DCM (5 volumes) at room temperature.

  • Concentration: Briefly concentrate the solution to remove any trace water or higher boiling solvents if present.[1][2]

  • Anti-Solvent Addition:

    • Slowly add Heptane (or Hexane) dropwise to the stirring DCM solution.[1][2]

    • Ratio target: 1:3 (DCM:Heptane).

    • Add Heptane until a persistent cloudiness (metastable limit) is observed.[1][2]

  • Aging: Stir for 30 minutes. A heavy precipitate should form.[1][2]

  • Completion: Add the remaining Heptane volume.

  • Filtration: Filter the solid.

  • Trituration (Crucial Step): If the product "oils out" (forms a gum), reheat the mixture to reflux and let it cool slowly with vigorous stirring to transform the oil into a solid.[1][2]

Method C: Acid-Base Swing Purification

Best for: Crude material containing significant tar or non-basic impurities.[1][2]

Rationale: The 2-amino pyrimidine moiety is basic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1] It can be protonated by strong acids to become water-soluble, leaving non-basic impurities in the organic phase.[1][2]

Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3 x volumes). The product moves to the aqueous phase (as the hydrochloride salt).[1][2]

  • Separation: Discard the organic layer (contains non-basic impurities).[1][2]

  • Neutralization (Precipitation):

    • Cool the aqueous acidic phase to

      
      .
      
    • Slowly adjust pH to ~10 using 2M NaOH or Ammonium Hydroxide .[1][2]

    • The free base 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine will precipitate as a white solid.[1][2]

  • Isolation: Filter the precipitate, wash extensively with water (to remove NaCl/NH4Cl), and dry.[1][2]

Visualization of Workflows

General Crystallization Workflow

This diagram illustrates the decision matrix for selecting the appropriate purification route.

CrystallizationWorkflow Start Crude 5-Bromo-4-(pyrrolidin-1-yl) pyrimidin-2-amine CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision Impurity Profile? CheckPurity->Decision RouteA Method A: Cooling Cryst. (Ethanol) Decision->RouteA High Purity (>90%) Polishing needed RouteB Method B: Anti-Solvent (DCM/Heptane) Decision->RouteB High Yield needed Thermally sensitive RouteC Method C: Acid-Base Swing (HCl/NaOH) Decision->RouteC Low Purity (<80%) Tars/Non-basics present ProcessA 1. Dissolve in hot EtOH 2. Filter hot 3. Cool to 0°C RouteA->ProcessA ProcessB 1. Dissolve in DCM 2. Add Heptane slowly 3. Filter precipitate RouteB->ProcessB ProcessC 1. Extract into 1M HCl 2. Discard organics 3. Basify aq. layer to ppt RouteC->ProcessC Final Pure Crystalline Solid (>99% Purity) ProcessA->Final ProcessB->Final ProcessC->Final

Figure 1: Decision matrix for selecting the optimal crystallization method based on input purity.

Synthesis Context & Impurity Origin

Understanding the synthesis helps identify likely impurities (e.g., the 2-chloro intermediate).[1][2]

SynthesisPathway SM 5-Bromo-2,4- dichloropyrimidine Intermed Intermediate: 5-Bromo-2-chloro-4- (pyrrolidin-1-yl)pyrimidine SM->Intermed SNAr (Pos 4) Reagent1 + Pyrrolidine (1 eq) Reagent1->SM Product Target: 5-Bromo-4-(pyrrolidin-1-yl) pyrimidin-2-amine Intermed->Product SNAr (Pos 2) Reagent2 + NH3 (aq/gas) Reagent2->Intermed Impurity Impurity: Ammonium Salts (NH4Cl) Product->Impurity Co-product

Figure 2: Synthesis pathway highlighting the origin of the target molecule and potential salt impurities.[1][2]

Process Analytical Technology (PAT) & Quality Control

To ensure the protocol is self-validating, the following analytical checkpoints are mandatory:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

    • Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile.[1][2]

    • Target: >98% Area under curve (AUC).

    • Note: The 2-chloro intermediate (if present) will be much more hydrophobic (elutes later) than the 2-amino target.[1][2]

  • 1H NMR Spectroscopy (DMSO-d6):

    • Diagnostic Peak: A broad singlet around ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       6.5–7.0 ppm corresponding to the 
      
      
      
      protons.[1]
    • Diagnostic Peak: Multiplets at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       1.8–2.0 ppm (pyrrolidine 
      
      
      
      ) and
      
      
      3.5–3.8 ppm (pyrrolidine
      
      
      ).[1]
    • Absence of peaks: Ensure no isopropyl ether (if used in trituration) or DCM remains.[1][2]

  • X-Ray Powder Diffraction (XRPD):

    • Perform XRPD on the final solid to fingerprint the crystal form (polymorph).[1][2] Consistent XRPD patterns indicate a robust crystallization process.[1][2]

References

  • Synthesis of 3-((5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol. Molbank, 2015(2), M859.[1][2] (Describes the synthesis and trituration of the 2-chloro-4-pyrrolidinyl intermediate).

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. PMC (NIH). (Provides general solubility and melting point data for 2-amino-5-bromo-pyrimidine derivatives).

  • Preparation method of 2-amino-5-bromopyrimidine compound. Google Patents, CN103012284A.[1][2] (Details the amination of bromopyrimidines and aqueous washing protocols).

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Properties. ChemicalBook. (Physicochemical data for closely related cyclopentyl analogs).

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Reaction Overview and Mechanism

The synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine typically proceeds via the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with pyrrolidine. The most common starting material is 2-amino-5-bromo-4-chloropyrimidine.

Primary Reaction Scheme:

Caption: General synthesis of the target compound.

The reaction proceeds via a well-established addition-elimination mechanism. The electron-deficient pyrimidine ring is susceptible to attack by the nucleophilic pyrrolidine. The presence of the nitrogen atoms and the bromine atom in the ring activates the C4 position for substitution. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine and pyrrolidine, which would render them non-nucleophilic.[1]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction has stalled, or I'm seeing very low conversion to the product. What are the most likely causes?

A1: Low conversion is a common issue that can often be traced back to several key factors. A systematic approach is crucial for diagnosis.

  • Insufficient Activation/Temperature: SNAr reactions on pyrimidine rings require sufficient thermal energy to overcome the activation barrier.[2] If you are running the reaction at room temperature, a gradual increase to 80-110 °C is often necessary.[2]

  • Base Selection and Stoichiometry: The HCl generated during the reaction will protonate the basic nitrogen atoms of your reagents, effectively stopping the reaction. An inadequate amount or an inappropriate choice of base is a frequent cause of failure.

    • Role of the Base: A non-nucleophilic base is required to scavenge the acid.[3] Common choices include triethylamine (TEA), potassium carbonate (K₂CO₃), or Hünig's base (DIPEA).[4][5]

    • Impact: Using a strong base when not necessary can promote side reactions, while a base that is too weak may not prevent the reaction medium from becoming too acidic, which can lead to decomposition of the product or starting material.[4]

  • Reagent Quality: Ensure your pyrrolidine is fresh and your solvent is anhydrous. Water can compete as a nucleophile, leading to undesired hydroxypyrimidine byproducts.

  • Solvent Choice: The solvent plays a critical role in solubilizing reagents and stabilizing the reaction intermediates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can accelerate the rate.[2] However, for some substrates, alcohols like ethanol or 2-propanol can also be effective.[1][5]

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My TLC/LC-MS shows multiple product spots. What are the common side reactions and how can I minimize them?

A2: The formation of multiple products points to issues with selectivity or stability.

  • Di-substitution: If starting with a di-chloro pyrimidine like 5-bromo-2,4-dichloropyrimidine, it's possible for pyrrolidine to substitute at both the C2 and C4 positions. To avoid this, use a controlled stoichiometry of pyrrolidine (typically 1.0-1.2 equivalents). The C4 position is electronically favored for the first substitution.[6]

  • Isomer Formation: While the C4 position is significantly more reactive, trace amounts of the C2 substituted isomer, 5-Bromo-2-(pyrrolidin-1-yl)pyrimidin-4-amine, can form. Running the reaction at the lowest feasible temperature can often improve regioselectivity.

  • Solvolysis: If you are using an alcohol (e.g., ethanol) as a solvent, it can act as a nucleophile, especially at high temperatures, leading to the formation of an undesired alkoxy-pyrimidine byproduct.[7] If solvolysis is a major issue, switching to a non-protic solvent like acetonitrile, dioxane, or DMF is recommended.[2][8]

  • Hydrolysis: The presence of water in the reaction can lead to the formation of 2-amino-5-bromo-4-hydroxypyrimidine. Ensure all glassware is flame-dried and use anhydrous solvents to minimize this.[9]

Q3: Purification is challenging. My crude product is an oil or a complex solid mixture. What are the best practices for isolation?

A3: A clean work-up and a targeted purification strategy are key.

  • Aqueous Work-up: After the reaction is complete, a standard work-up involves cooling the mixture, diluting it with an organic solvent like ethyl acetate, and washing with water or brine. This removes inorganic salts (like triethylammonium chloride) and water-soluble impurities.

  • Trituration: The target compound is often a crystalline solid.[10] Trituration is a powerful purification technique. After concentrating the crude material, add a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., isopropyl ether, hexanes, or diethyl ether).[10] Stirring or sonicating the suspension will dissolve the impurities, leaving the purified product as a solid to be collected by filtration.

  • Column Chromatography: If trituration is insufficient, silica gel chromatography is the next step. A gradient elution starting with a non-polar system (e.g., ethyl acetate/hexanes) and gradually increasing polarity with a more polar solvent (e.g., methanol in dichloromethane) is typically effective.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the C4-chloro position more reactive than the C2 position in precursors like 5-bromo-2,4-dichloropyrimidine?

A1: The enhanced reactivity at the C4 (and C6) position is a well-understood electronic effect in pyrimidine chemistry. Attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the para-nitrogen (N1), which is a more stable arrangement. Attack at C2 places the negative charge between the two ring nitrogens, which is less favorable. Frontier molecular orbital theory also supports this, showing the LUMO coefficient is higher at C4, indicating it is more susceptible to nucleophilic attack.[6]

Regioselectivity cluster_0 Attack at C4 (Favored) cluster_1 Attack at C2 (Disfavored) C4_Attack Nucleophile attacks C4 Meisenheimer_C4 Stable Meisenheimer Intermediate (Charge delocalized to N1) C4_Attack->Meisenheimer_C4 Product_C4 4-Substituted Product Meisenheimer_C4->Product_C4 C2_Attack Nucleophile attacks C2 Meisenheimer_C2 Less Stable Meisenheimer Intermediate C2_Attack->Meisenheimer_C2 Product_C2 2-Substituted Product Meisenheimer_C2->Product_C2

Caption: Favored vs. disfavored pathways of nucleophilic attack.

Q2: What is the optimal solvent and why?

A2: There is no single "best" solvent, as the optimal choice depends on the specific substrate and conditions. However, here is a comparative guide:

SolventTypeBoiling Point (°C)Rationale & Considerations
Acetonitrile (MeCN) Polar Aprotic82Excellent general-purpose solvent. Good for dissolving reagents and allows for reflux at a moderate temperature.[10]
Ethanol (EtOH) Polar Protic78Can be effective and is an environmentally friendly choice.[5] However, carries a risk of solvolysis side reactions.
2-Propanol (IPA) Polar Protic82A good choice for highly lipophilic or crystalline starting materials that may have poor solubility in other solvents.[1]
Dioxane Polar Aprotic101A higher boiling point allows for more forcing conditions if the reaction is sluggish. Often used in similar aminations.[8]
DMF / DMSO Polar Aprotic153 / 189Highly polar solvents that can significantly accelerate SNAr reactions but can be difficult to remove during work-up.[2]

Q3: How does the choice of base impact the reaction?

A3: The base is critical for neutralizing the HCl byproduct. The choice can significantly affect yield and purity.

BaseTypepKa (Conjugate Acid)Typical Use & Comments
Triethylamine (TEA) Organic Amine~10.7Most common choice. Liquid, easy to handle, and sufficiently basic. The resulting TEA·HCl salt often precipitates.[5][10]
K₂CO₃ / Cs₂CO₃ Inorganic Carbonate~10.3Solid, inexpensive, and effective. Often requires higher temperatures for good results as they are heterogeneous.[2]
DIPEA (Hünig's Base) Organic Amine~11.0A non-nucleophilic, sterically hindered base. Excellent for preventing side reactions where the base might act as a nucleophile.[4]
NaH Strong, Non-nucleophilic~36Used to deprotonate the amine before reaction, but can be overkill and may require strictly anhydrous conditions.[11]

Recommended Experimental Protocol

This protocol is a robust starting point based on established procedures.[10] Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Amino-5-bromo-4-chloropyrimidine (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Acetonitrile (Anhydrous) (approx. 0.1 M concentration)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-5-bromo-4-chloropyrimidine (1.0 equiv).

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile to dissolve the starting material.

  • Add triethylamine (1.5 equiv) to the solution, followed by the dropwise addition of pyrrolidine (1.2 equiv).

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature. A precipitate (triethylammonium chloride) may form.

  • Filter off any precipitate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by either trituration with isopropyl ether or by silica gel column chromatography (e.g., 0-10% Methanol in Dichloromethane gradient) to yield 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine as a solid.[10]

References

  • Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. Journal of Organic Chemistry. Available from: [Link]

  • Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry. Available from: [Link]

  • 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. MDPI. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. Available from: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Available from: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available from: [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available from: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available from: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[3][10][12]triazolo[1,5-a]pyridine. Google Patents. Available from:

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available from: [Link]

  • 5-BROMO-4-CHLORO-2-PYRIDINAMINE. precisionFDA. Available from: [Link]

  • 5-Bromo-4-chloropyrimidin-2-amine. PubChem. Available from: [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available from: [Link]

  • SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. Semantic Scholar. Available from: [Link]

  • Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... ResearchGate. Available from: [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available from: [Link]

  • 5-Bromo-2-chloropyrimidin-4-amine. ResearchGate. Available from: [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. PubMed. Available from: [Link]

  • 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. University of Birmingham. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available from: [Link]

  • 5-Bromo-2-chloropyrimidin-4-amine. PMC. Available from: [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. Available from: [Link]

Sources

Technical Support Center: Navigating Reactions with 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges in reactions involving this sterically hindered yet valuable building block. The inherent steric bulk of the pyrrolidinyl group, coupled with the electronic nature of the pyrimidine core, often necessitates careful optimization of reaction conditions. This resource provides in-depth troubleshooting advice and detailed protocols to ensure the successful synthesis of your target molecules.

Understanding the Challenge: Steric Hindrance and Electronic Effects

The primary hurdle in reactions with 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is the steric hindrance imposed by the pyrrolidinyl group at the C4 position. This bulky substituent can significantly impede the approach of reagents and catalysts to the adjacent C5-bromo position, which is the primary site for cross-coupling reactions. Additionally, the electron-donating nature of the amino groups at C2 and C4 can influence the reactivity of the pyrimidine ring, making oxidative addition in palladium-catalyzed reactions more challenging compared to electron-deficient systems.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions with 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, with sterically demanding substrates like 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine, success hinges on the careful selection of the catalyst system and reaction parameters.

Question: My Suzuki coupling reaction with 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is showing low to no conversion. What are the likely causes and how can I troubleshoot it?

Answer:

Low conversion in Suzuki couplings with this substrate is a common issue, primarily due to inefficient oxidative addition of the palladium catalyst, which is hindered by the bulky pyrrolidinyl group. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ often fail with sterically hindered substrates. The key to success lies in using a catalyst system with a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[1]

    • Recommended Ligands: Biaryl phosphine ligands are highly effective. Consider screening ligands such as SPhos, XPhos, or BrettPhos, which are known to facilitate couplings of sterically demanding substrates.

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective palladium precursors that form the active Pd(0) catalyst in situ.

  • Base Selection: The choice of base is critical for activating the boronic acid and facilitating the transmetalation step. For sterically hindered couplings, stronger, non-nucleophilic inorganic bases are generally more effective than weaker or organic bases.[2]

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice. They are strong enough to promote the reaction without causing significant side reactions.

  • Solvent and Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier.

    • Recommended Solvents: High-boiling point aprotic solvents like 1,4-dioxane, toluene, or DMF are preferred. Ensure the solvents are anhydrous and degassed to prevent catalyst deactivation.

    • Temperature Optimization: Start with a temperature around 90-100 °C and, if necessary, increase it to the reflux temperature of the solvent.

  • Side Reactions: Be aware of common side reactions that can reduce your yield.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. It can be minimized by using anhydrous conditions and a suitable base.

    • Homocoupling: Dimerization of the boronic acid can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.[3]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. When coupling 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine with another amine, steric hindrance is a major consideration.

Question: I am attempting a Buchwald-Hartwig amination with a sterically hindered amine and getting poor yields. What adjustments should I make?

Answer:

This is a challenging transformation due to the steric crowding around the reaction center. Success requires a highly active catalyst system and carefully optimized conditions.

  • Ligand is Key: Similar to Suzuki couplings, the choice of a bulky, electron-rich phosphine ligand is paramount. These ligands facilitate both the oxidative addition and the reductive elimination steps, which are often slow with hindered substrates.[4]

    • Recommended Ligands: For sterically demanding amines, ligands like BrettPhos and RuPhos have shown excellent performance.[5] Xantphos is also a good option to consider.[6]

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures and longer reaction times.[7]

  • Solvent and Temperature: Anhydrous, degassed aprotic solvents are essential.

    • Recommended Solvents: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.

    • Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C.

  • Catalyst Pre-activation: In some cases, pre-forming the active Pd(0) catalyst by stirring the palladium source (e.g., Pd(OAc)₂) and the ligand in the solvent for a short period before adding the other reagents can improve results.

Comparative Table of Ligands for Buchwald-Hartwig Amination

LigandStructureKey FeaturesRecommended for
XPhos BiarylphosphineHighly active for a wide range of amines and aryl halides.General purpose, good starting point.
BrettPhos BiarylphosphineExcellent for coupling sterically hindered primary and secondary amines.Challenging couplings with bulky amines.
RuPhos BiarylphosphineSimilar to BrettPhos, very effective for hindered substrates.Alternative to BrettPhos for optimization.
Xantphos BidentateGood for a variety of C-N couplings, sometimes at lower temperatures.When milder conditions are desired.
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst.

Question: My Sonogashira coupling is failing, and I am observing significant homocoupling of the alkyne (Glaser coupling). How can I improve my reaction?

Answer:

Glaser coupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow due to steric hindrance.[8] Here are some strategies to mitigate this issue:

  • Copper-Free Conditions: The copper co-catalyst is often responsible for promoting Glaser coupling. Switching to a copper-free Sonogashira protocol can significantly reduce this side reaction. This often requires a more active palladium catalyst system.

  • Ligand Selection: In both copper-catalyzed and copper-free systems, the choice of ligand is crucial.

    • Recommended Ligands: For sterically hindered substrates, bulky phosphine ligands such as P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands can be effective.[9]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and can also serve as the solvent.[10] For copper-free conditions, other bases like Cs₂CO₃ or K₃PO₄ in solvents like DMF or acetonitrile can be employed.

  • Inert Atmosphere: It is critical to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidative homocoupling of the alkyne.

Troubleshooting Sonogashira Coupling

Caption: A step-by-step guide to troubleshooting common issues in Sonogashira coupling reactions.

Experimental Protocols

The following are generalized protocols that can be used as a starting point for optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11][12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous, degassed toluene or 1,4-dioxane. Then add 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Reaction: Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.[13]

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., P(t-Bu)₃, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed DMF or acetonitrile.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C) until the reaction is complete.

  • Workup: Dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.[14]

References

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Molecular Diversity. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
  • Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Reddit. (2018).
  • Chemical Society Reviews. (2011). Recent Advances in Sonogashira Reactions.
  • MDPI. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol.
  • Chemistry LibreTexts. (2023).
  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ResearchGate. (2016). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase.
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  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • ResearchGate. (2014). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • PubMed. (2011). Recent advances in Sonogashira reactions.
  • The Royal Society of Chemistry. (2015).
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
  • Journal of the American Chemical Society. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Molecules. (2012).
  • Beilstein Journal of Organic Chemistry. (2018).
  • ResearchGate. (2013).
  • PubMed Central. (2008). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2023).
  • Chemical Science. (2017).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • BenchChem. (2022). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview.

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Validation & Comparative

Comparative Guide to HPLC Method Development for Purity Analysis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Approach

Introduction

5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core, a structure prevalent in many pharmacologically active molecules.[1] As a potential active pharmaceutical ingredient (API) or a critical intermediate, ensuring its purity is paramount for safety and efficacy. The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is therefore not merely a procedural step but a foundational requirement for quality control and regulatory compliance.[2][3]

This guide provides an in-depth, comparative analysis of the development of such a method. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column and mobile phase screening to forced degradation studies and validation. Our objective is to establish a method that can accurately quantify the target analyte and unequivocally separate it from process-related impurities and potential degradation products, in alignment with International Council for Harmonisation (ICH) guidelines.[4][5]

Analyte Characterization: The Foundation of Method Development

Before commencing chromatographic experiments, a fundamental understanding of the analyte's physicochemical properties is essential.

  • Structure and Functionality: The molecule contains a UV-active pyrimidine ring, making UV detection a suitable choice.[6] It also possesses two basic nitrogen centers (the exocyclic amine and the pyrrolidine nitrogen), which will become protonated at acidic pH. This basicity is a critical factor influencing chromatographic behavior, particularly regarding peak shape on silica-based columns.

  • Solubility: Initial testing revealed good solubility in common HPLC diluents like methanol and acetonitrile/water mixtures. An 80:20 (v/v) mixture of methanol and water was selected as the sample diluent to ensure compatibility with the initial reversed-phase conditions.

  • UV Spectrophotometric Analysis: A UV scan of the analyte in the chosen diluent showed a significant absorbance maximum (λmax) at approximately 249 nm and 310 nm. To ensure sensitivity for both the main compound and potential impurities which might have slightly different spectra, a detection wavelength of 249 nm was chosen for initial development.

Part 1: Strategic Screening of Chromatographic Conditions

The goal of the screening phase is to identify a promising set of conditions—a column and mobile phase combination—that provides adequate retention and acceptable peak shape for the parent analyte. We compared three different stationary phases and two common organic modifiers to illustrate the selection process.

Experimental Protocol: Column and Mobile Phase Screening
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Analyte Preparation: A stock solution of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine was prepared at 1.0 mg/mL in methanol. A working standard of 100 µg/mL was prepared by diluting the stock solution with 80:20 methanol/water.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection: 249 nm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

    • Gradient: A short, generic gradient was used: 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

Comparison of Stationary and Mobile Phases

The basic nature of the analyte makes it susceptible to interacting with acidic silanol groups on the surface of traditional silica-based HPLC columns, often resulting in poor peak shape (tailing). Our comparison focused on columns designed to mitigate this issue.

Stationary PhaseMobile Phase BRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Rationale & Observations
Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6x150mm, 5µm)Acetonitrile6.21.86500As expected, the standard C18 column showed significant peak tailing, indicated by a tailing factor of 1.8. This is a classic sign of secondary ionic interactions between the protonated amine and residual silanols.
Standard C18 (e.g., Zorbax Eclipse Plus C18, 4.6x150mm, 5µm)Methanol5.81.95800Switching to methanol resulted in slightly less retention but worsened the peak tailing. Acetonitrile is often superior for basic compounds.[7]
Embedded Polar Group C18 (e.g., Luna Omega Polar C18, 4.6x150mm, 5µm)Acetonitrile6.81.311500The embedded polar group shields the silanols, leading to a significant improvement in peak shape (Tailing Factor = 1.3) and efficiency (N > 10,000). This is a strong candidate.
Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6x150mm, 5µm)Acetonitrile7.51.1 14200 This column provided the best performance. The phenyl stationary phase offers alternative selectivity through π-π interactions with the pyrimidine ring and exhibits excellent resistance to "dewetting" with highly aqueous mobile phases.[8] The peak shape was highly symmetrical, and the efficiency was superior.

Part 2: Method Optimization Workflow

With a suitable column and mobile phase system identified, the next step is to optimize the conditions to ensure adequate resolution between the main peak and any potential impurities within a reasonable run time.

Method_Development_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte Analyte Characterization (UV, Solubility) Column_Screen Column Screening (C18, Polar C18, Phenyl) Analyte->Column_Screen Selectivity MP_Screen Mobile Phase Screening (ACN vs MeOH, pH) Column_Screen->MP_Screen Peak Shape Gradient_Opt Gradient Optimization (Slope, Time) MP_Screen->Gradient_Opt Best Conditions Flow_Temp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient_Opt->Flow_Temp Resolution Forced_Deg Forced Degradation (Stress Testing) Flow_Temp->Forced_Deg Optimized Method Validation Method Validation (ICH Q2) Forced_Deg->Validation Specificity Confirmed Final_Method Final Validated Method Validation->Final_Method Fit for Purpose

Caption: Logical workflow for HPLC method development and validation.

Optimized Chromatographic Conditions:
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: 10% B to 70% B in 20 minutes, then increase to 95% B for 2 minutes, hold for 3 minutes, and re-equilibrate for 5 minutes.

  • Column Temperature: 35°C (Slightly elevated temperature can improve efficiency and reduce viscosity).

  • Detection Wavelength: 249 nm

  • Injection Volume: 5 µL

This optimized gradient provides a shallow slope around the elution time of the main peak, maximizing the separation of closely eluting impurities.

Part 3: Forced Degradation Studies - Proving Specificity

A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[9] Forced degradation studies are performed to intentionally stress the analyte and generate these potential degradants.[10][11] The goal is to achieve 5-20% degradation of the parent compound.[9]

Experimental Protocol: Forced Degradation

A solution of the analyte (approx. 100 µg/mL) was subjected to the following stress conditions as recommended by ICH guideline Q1A(R2).[12]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 12 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.

Results of Forced Degradation

The optimized method was used to analyze the stressed samples. Peak purity analysis was performed using a PDA detector to ensure the main analyte peak was spectrally pure and not co-eluting with any degradants.[12]

Stress Condition% Degradation of APINo. of Degradant PeaksResolution (Rs) of Closest DegradantPeak Purity
Acid Hydrolysis12.5%22.8Pass
Base Hydrolysis18.2%33.1Pass
Oxidation (H₂O₂)9.8%14.5Pass
Thermal5.5%13.9Pass
PhotolyticNo significant degradation0N/APass

The results clearly demonstrate that the method is stability-indicating. In all stress conditions where degradation occurred, the resulting degradant peaks were well-resolved from the main analyte peak (Resolution > 2.0). The compound showed susceptibility to hydrolysis and oxidation, which is valuable information for formulation and storage considerations.[10]

Part 4: Method Validation Summary

The final step is to formally validate the method according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose—the quantitative determination of purity.[5][13]

Validation Parameters and Results
Validation ParameterProtocol SummaryResultsAcceptance Criteria
Specificity Forced degradation studies.No interference at the retention time of the analyte. All degradants well-resolved.Method is specific.
Linearity Five concentrations from LOQ to 150% of the working concentration (10-150 µg/mL).Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy Spiking experiments at 80%, 100%, and 120% of the working concentration (n=3 for each).Mean Recovery = 99.2% - 100.5%98.0% - 102.0% Recovery
Precision (Repeatability) Six replicate injections of the 100 µg/mL standard.%RSD = 0.45%%RSD ≤ 2.0%
Precision (Intermediate) Analysis performed on a different day by a different analyst.%RSD = 0.68%%RSD ≤ 2.0%
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10).0.5 µg/mLMethod is sensitive enough for impurity quantification.
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).All system suitability parameters passed.No significant impact on results.

Conclusion

The systematic development process, beginning with analyte characterization and proceeding through a comparative screening of columns and mobile phases, led to the selection of a Phenyl-Hexyl stationary phase as the optimal choice for the purity analysis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine. The final optimized method demonstrated excellent peak shape, efficiency, and, most critically, specificity.

Forced degradation studies confirmed the stability-indicating nature of the method, proving its ability to separate the active ingredient from all potential degradation products generated under harsh stress conditions. The subsequent validation, performed according to ICH guidelines, formally verified that the method is linear, accurate, precise, and robust. This field-proven, validated HPLC method is fit for its intended purpose and can be confidently deployed for routine quality control and stability testing in a regulated environment.

References

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

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  • Teasdale, A., & St-Germain, J. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Retrieved from [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. Retrieved from [Link]

  • Phenomenex. (2025). Crucial Role of the Mobile Phase in Chromatography. Retrieved from [Link]

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  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

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  • PubMed. (2015). Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is invaluable for structural confirmation. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine , a compound of interest in medicinal chemistry and drug discovery.[1]

Understanding the Structural Motifs and Their Influence on Fragmentation

The fragmentation of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is governed by the interplay of its three key structural components: the brominated pyrimidine core, the pyrrolidine substituent, and the 2-amino group. Each of these moieties imparts distinct characteristics to the molecule's behavior in the mass spectrometer.

  • The Brominated Pyrimidine Core : The pyrimidine ring is a relatively stable aromatic system, but it is susceptible to specific fragmentation pathways, often involving the loss of small neutral molecules.[3][4] The presence of a bromine atom introduces a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) due to the nearly equal natural abundance of the 79Br and 81Br isotopes.[5] A primary and highly probable fragmentation pathway for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical.[2][5]

  • The Pyrrolidine Substituent : The pyrrolidine ring contains a basic nitrogen atom that is a prime site for protonation under ESI conditions.[6][7] This preferential protonation can direct the fragmentation cascade. A common fragmentation pathway for compounds containing a pyrrolidine moiety is the neutral loss of the entire pyrrolidine ring.[6][7][8]

  • The 2-Amino Group : The exocyclic amino group is also a potential site of protonation, although the pyrrolidine nitrogen is generally more basic. The amino group can participate in fragmentation through the elimination of ammonia (NH3), a known fragmentation pathway for substituted pyrimidines.[3][4]

Predicted ESI-MS/MS Fragmentation Pathways

Under positive ion ESI-MS/MS conditions, 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine (exact mass of the monoisotopic species with 79Br is approximately 256.04 g/mol ) is expected to readily form a protonated molecular ion, [M+H]+, at m/z 257.05 and 259.05. Collision-induced dissociation (CID) of this precursor ion is anticipated to initiate a series of fragmentation events.

Experimental Protocol: Hypothetical ESI-MS/MS Analysis

  • Sample Preparation : Dissolve a small amount of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to promote protonation.

  • Infusion and Ionization : Infuse the sample solution into the electrospray ionization source of a tandem mass spectrometer. Utilize positive ion mode.

  • MS1 Scan : Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ions, [M+H]+, at m/z 257 and 259.

  • MS/MS Scan : Select the monoisotopic protonated molecular ion (m/z 257) as the precursor ion for collision-induced dissociation (CID).

  • Fragmentation : Subject the precursor ion to collisions with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.

  • Data Acquisition : Acquire the product ion spectrum (MS/MS) to observe the resulting fragment ions.

The following diagram illustrates the predicted major fragmentation pathways:

Fragmentation_Pathway cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [M+H]+ m/z 257/259 F1 Loss of Pyrrolidine (C4H8N) m/z 187/189 M->F1 - C4H8N F2 Loss of Br• m/z 178 M->F2 - Br• F3 Loss of NH3 m/z 240/242 M->F3 - NH3 F1_1 Loss of HBr m/z 107 F1->F1_1 - HBr F2_1 Loss of Pyrrolidine (C4H8N) m/z 108 F2->F2_1 - C4H8N F3_1 Loss of Br• m/z 161 F3->F3_1 - Br•

Caption: Predicted major fragmentation pathways of protonated 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine.

Detailed Analysis of Predicted Fragmentation Pathways

  • Loss of the Pyrrolidine Moiety : Given the high basicity of the pyrrolidine nitrogen, its protonation is highly favored. Subsequent fragmentation is likely to proceed via a neutral loss of the pyrrolidine ring (C4H8N, 70 Da).[6][7] This would result in a prominent fragment ion at m/z 187/189. This fragment represents the brominated 2-aminopyrimidine core. Further fragmentation of this ion could involve the loss of HBr, leading to a fragment at m/z 107.

  • Loss of a Bromine Radical : Cleavage of the C-Br bond is a characteristic fragmentation for bromo-aromatic compounds.[5] This would lead to the formation of a radical cation at m/z 178. This fragment would then likely undergo the loss of the pyrrolidine ring to produce a fragment at m/z 108.

  • Elimination of Ammonia : The elimination of ammonia (NH3, 17 Da) from the 2-amino group is another plausible fragmentation pathway for substituted pyrimidines.[3][4] This would yield a fragment ion at m/z 240/242. This fragment could then lose a bromine radical to give a fragment at m/z 161.

Summary of Predicted Fragment Ions

m/z (79Br/81Br) Proposed Fragment Ion Neutral Loss Notes
257/259[M+H]+-Protonated molecular ion, showing the characteristic bromine isotopic pattern.
187/189[M+H - C4H8N]+PyrrolidineA likely major fragment due to the stability of the neutral loss from the protonated pyrrolidine.
178[M+H - Br]+•Bromine radicalCharacteristic loss for a bromo-aromatic compound.
240/242[M+H - NH3]+AmmoniaA common fragmentation pathway for amino-substituted pyrimidines.
107[M+H - C4H8N - HBr]+Pyrrolidine and HBrSecondary fragmentation from the m/z 187/189 ion.
108[M+H - Br - C4H8N]+Bromine radical and PyrrolidineSecondary fragmentation from the m/z 178 ion.
161[M+H - NH3 - Br]+Ammonia and Bromine radicalSecondary fragmentation from the m/z 240/242 ion.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Provides the molecular weight and detailed fragmentation pattern.High sensitivity, requires minimal sample, and provides a structural "fingerprint".[9]Does not provide direct information on the connectivity of atoms; isomers can be difficult to distinguish without tandem MS.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment and connectivity of atoms (1H, 13C, 2D NMR).Unambiguous structural determination, including stereochemistry.Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-N, C-Br).Quick, non-destructive, and good for confirming the presence of key functional groups.Provides limited information on the overall molecular structure and is often insufficient for complete elucidation on its own.[9]
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for absolute structural confirmation.Requires a suitable single crystal, which can be challenging to obtain.

The following workflow illustrates a logical approach to the structural confirmation of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine, integrating mass spectrometry with other key analytical techniques.

Structural_Elucidation_Workflow Synthesis Synthesis of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight and Fragmentation) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy (Functional Group Analysis) Purification->IR Confirmation Structural Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: A typical workflow for the structural elucidation of a synthesized compound.

Conclusion

The fragmentation pattern of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine in tandem mass spectrometry can be reliably predicted based on the well-established fragmentation behaviors of its constituent structural motifs. The key predicted fragmentation pathways include the neutral loss of the pyrrolidine moiety, the loss of a bromine radical, and the elimination of ammonia. The presence of the bromine atom provides a clear isotopic signature that aids in the identification of bromine-containing fragments.

This guide provides a foundational understanding for researchers seeking to identify and characterize this compound and its analogs. While these predictions offer a strong basis for analysis, experimental verification using high-resolution mass spectrometry is essential for unambiguous structural confirmation. The integration of mass spectrometry with other analytical techniques, such as NMR and IR spectroscopy, will provide the most comprehensive and definitive structural elucidation.

References

  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477–1492. [Link]

  • American Chemical Society. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. ACS Publications. [Link]

  • Lee, J., Kind, T., Tantillo, D. J., Wang, L.-P., & Fiehn, O. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship. [Link]

  • Lee, J., Kind, T., Tantillo, D. J., Wang, L.-P., & Fiehn, O. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. PMC. [Link]

  • Mäki, E., Pihlaja, K., & Vainiotalo, P. (1993). Electron impact ionization mass spectra of some substituted dipyrido[1,2-a:4,3-d]pyrimidinones. Semantic Scholar. [Link]

  • Pihlaja, K., Oksman, P., Fülöp, F., & Bernáth, G. (1994). Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)-ones. ACS Publications. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Nelson, C. C., & McCloskey, J. A. (1992). Collision-induced dissociation of uracil and its derivatives. Journal of the American Society for Mass Spectrometry, 3(6), 594-604. [Link]

  • MDPI. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. MDPI. [Link]

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]

  • Gu, C., Gu, L., & Wang, Y. (2014). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC. [Link]

  • American Chemical Society. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. DOI. [Link]

  • PubMed. (2004). Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine. As a substituted bromopyrimidine, this compound is integral in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors.[1][2] The guidance herein is synthesized from safety data for structurally analogous compounds to establish a robust framework for safe laboratory operations and disposal. The primary directive is to mitigate exposure and ensure a secure research environment through meticulous personal protective equipment (PPE) protocols.

Hazard Profile: An Evidence-Based Assessment

While a specific Safety Data Sheet (SDS) for 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine is not extensively available, a thorough analysis of related brominated and aminated pyrimidines allows for a reliable inference of its hazard profile. The data consistently indicates that compounds in this class should be handled as hazardous substances.[3][4][5][6] The primary risks are associated with direct contact and inhalation.

The following table summarizes the anticipated hazards, forming the logical basis for the stringent PPE recommendations that follow.

Hazard CategoryAnticipated RiskRationale and Representative Citations
Skin Corrosion/Irritation Causes skin irritation; potentially severe burns with prolonged contact.Structurally similar compounds are classified as Category 1B or 2 skin irritants.[3][4][5]
Eye Damage/Irritation Causes serious eye irritation and potentially irreversible eye damage.Analogous chemicals are classified as Category 1 or 2 for serious eye damage.[3][4]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.The solid nature of the compound presents an inhalation risk if it becomes airborne.[3][4][6]
Acute Toxicity (Oral) Harmful if swallowed.Several related pyrimidine derivatives are noted as toxic or harmful upon ingestion.[3][5]

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is not merely a procedural step but a critical barrier designed to protect against the specific hazards outlined above.[7] Each component is chosen to provide a layer of defense against anticipated exposure routes.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times when the compound is in the open.[8] This is to prevent contact from accidental splashes or airborne particles.

  • Face Shield: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during reaction quenching or solvent addition), a full-face shield must be worn in addition to chemical splash goggles.

Hand Protection
  • Chemical-Resistant Gloves: Powder-free nitrile gloves are the minimum requirement for handling this compound.[9] Polyvinyl chloride (PVC) gloves offer poor protection and should not be used.[10]

  • Double Gloving: For all handling procedures, including weighing, transfer, and disposal, wearing two pairs of nitrile gloves is required.[10][11] This practice significantly reduces the risk of exposure in case the outer glove is compromised. The inner glove should be tucked under the cuff of the lab coat, with the outer glove pulled over the cuff.[11]

  • Glove Integrity and Replacement: Gloves must be inspected for tears or punctures before each use.[8] They should be changed immediately if contamination is known or suspected, or at a minimum, every 30-60 minutes during continuous handling.[10]

Body Protection
  • Laboratory Coat: A clean, low-permeability, long-sleeved laboratory coat with tight-fitting knit or elastic cuffs is required.[11] The coat must be fully buttoned to provide maximum coverage.

  • Foot Protection: Closed-toe shoes that cover the entire foot are mandatory. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[9]

Respiratory Protection
  • Engineering Controls First: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Use: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved N95 (or higher) particulate respirator is required.[6]

Operational and Disposal Plans

A systematic workflow is essential to ensure safety from the moment the compound is retrieved to the final disposal of its waste.

Step-by-Step Safe Handling Protocol
  • Preparation: Before beginning work, ensure the chemical fume hood is operational and the work area is clear of clutter. Inspect all required PPE for defects and don it correctly as described above.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable surface (e.g., weighing paper or a plastic-backed absorbent pad) within the fume hood to contain any minor spills. Use tools (spatulas, etc.) that minimize the generation of airborne dust.

  • Post-Handling & Decontamination: After handling is complete, decontaminate all non-disposable equipment and the work surface.

  • PPE Doffing: To prevent cross-contamination, remove PPE in the correct order:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield (if used) and lab coat.

    • Remove the inner pair of gloves.

    • Remove goggles.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[3][9]

Emergency First Aid Protocol
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][12]

Chemical Waste Disposal Plan

Disposal of 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine and its associated waste must be managed as hazardous chemical waste in compliance with all local, state, and federal regulations.[6]

  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and any materials grossly contaminated with it (e.g., gloves, weighing papers, absorbent pads).[6]

  • Containerization: The waste container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, sealable lid.[6] The label must read "Hazardous Waste" and include the full chemical name.

  • Storage and Disposal: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[6] Final disposal must be carried out by a licensed environmental waste management service.[6] Do not dispose of this chemical down the drain or in the regular trash.

Visualized Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling 5-Bromo-4-(pyrrolidin-1-yl)pyrimidin-2-amine.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Verify Fume Hood and Clear Workspace inspect_ppe Inspect All PPE (Goggles, Gloves, Coat) prep_area->inspect_ppe don_ppe Don PPE: Inner Glove -> Coat -> Outer Glove -> Goggles inspect_ppe->don_ppe weigh Weigh Compound on Disposable Surface don_ppe->weigh Proceed to Handling transfer Transfer Compound to Reaction Vessel weigh->transfer decon Decontaminate Surfaces and Equipment transfer->decon Handling Complete dispose_waste Segregate Contaminated Items into Labeled Hazardous Waste decon->dispose_waste doff_ppe Doff PPE in Correct Order to Avoid Exposure dispose_waste->doff_ppe wash Wash Hands and Arms Thoroughly doff_ppe->wash

Safe Handling Workflow Diagram

References

  • Safety Data Sheet - 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one. KISHIDA CHEMICAL CO., LTD. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Centers for Disease Control and Prevention (CDC). [Link]

  • 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine - Hazard Data. U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE) for Pharmacy. U.S. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. MDPI. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • 5-Bromo-dUMP. Jena Bioscience. [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed, National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.